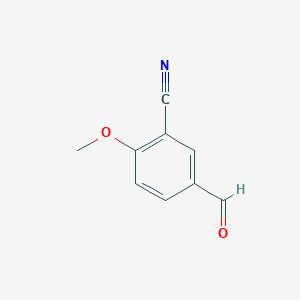

5-Formyl-2-methoxybenzonitrile

Description

Significance of Substituted Benzaldehydes and Benzonitriles in Organic Chemistry

Substituted benzaldehydes and benzonitriles are foundational classes of compounds in organic synthesis. Substituted benzaldehydes, which are derivatives of benzaldehyde (B42025) with additional functional groups on the aromatic ring, are crucial for creating a wide array of organic molecules. wisdomlib.org They participate in various chemical reactions, including condensation reactions and the synthesis of heterocyclic compounds like chalcones and oxazolones. wisdomlib.orgwisdomlib.org The reactivity of the aldehyde group, combined with the electronic effects of the substituents, allows for precise control over chemical transformations. acs.org

Similarly, benzonitriles, aromatic compounds containing a cyano (-CN) group attached to a benzene (B151609) ring, are versatile precursors in organic synthesis. atamankimya.comwikipedia.org The nitrile group can be converted into other important functional groups, such as amines and carboxylic acids, making benzonitriles valuable intermediates. numberanalytics.com They are used in the production of pharmaceuticals, dyes, and other specialty chemicals. atamankimya.comrsc.org The combination of a stable aromatic ring and a reactive nitrile group provides a robust platform for constructing complex molecular architectures. numberanalytics.com

Positioning of 5-Formyl-2-methoxybenzonitrile as a Versatile Synthetic Intermediate

This compound combines the key reactive features of both substituted benzaldehydes and benzonitriles, making it a particularly useful synthetic intermediate. The presence of the formyl group allows for reactions such as oxidation to a carboxylic acid, while the nitrile group can undergo reduction to an amine. This dual functionality enables the synthesis of a diverse range of derivatives.

The methoxy (B1213986) group at the 2-position influences the reactivity of the aromatic ring and the other functional groups through its electron-donating nature. cdnsciencepub.com This substitution pattern provides steric and electronic differentiation, which can be exploited to achieve regioselective reactions. The compound serves as a building block for more complex molecules, including those with potential applications in medicinal chemistry and materials science.

Research Trajectories and Academic Significance of this compound

The academic significance of this compound lies in its utility as a scaffold for the synthesis of novel organic compounds. Researchers have utilized this compound as a starting material in multi-step synthetic pathways to create intricate molecular structures. For instance, it has been used in the synthesis of indole (B1671886) derivatives, which are important motifs in many biologically active molecules. google.com

The compound's reactivity and structural features make it a subject of interest for methods development in organic synthesis. For example, the development of efficient and selective methods for the transformation of the formyl and nitrile groups in the presence of each other is an active area of research. researchgate.net Furthermore, computational studies on this compound and related structures can provide insights into their electronic properties and reactivity, guiding further synthetic efforts. uni.lu

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 21962-50-5 |

| Molecular Formula | C9H7NO2 |

| Molecular Weight | 161.16 g/mol sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Purity | Typically ≥95% - 98% sigmaaldrich.comapolloscientific.co.uk |

| Storage Temperature | 2-8°C in an inert atmosphere sigmaaldrich.com |

| InChI Key | DNIULCZQFGZTRF-UHFFFAOYSA-N sigmaaldrich.com |

Research Applications and Synthetic Utility

Detailed research has demonstrated the role of this compound as a key intermediate in the synthesis of various organic molecules. Its bifunctional nature allows for a range of chemical transformations, making it a valuable tool for organic chemists.

One notable application is in the synthesis of heterocyclic compounds. The formyl and nitrile groups can participate in cyclization reactions to form fused ring systems, which are common structural motifs in pharmaceuticals and agrochemicals. For example, the reaction of the formyl group with a suitable nucleophile, followed by intramolecular cyclization involving the nitrile group, can lead to the formation of nitrogen-containing heterocycles.

Furthermore, the aromatic ring of this compound can be further functionalized through electrophilic or nucleophilic aromatic substitution reactions, allowing for the introduction of additional substituents and the creation of a library of diverse compounds for screening in various applications.

Structure

3D Structure

Properties

IUPAC Name |

5-formyl-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-12-9-3-2-7(6-11)4-8(9)5-10/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIULCZQFGZTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201306065 | |

| Record name | 5-Formyl-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21962-50-5 | |

| Record name | 5-Formyl-2-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21962-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Formyl-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-formyl-2-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Formyl 2 Methoxybenzonitrile

Established Synthetic Pathways for 5-Formyl-2-methoxybenzonitrile

Established methods for synthesizing this compound often rely on the modification of highly functionalized benzene (B151609) rings. These pathways are characterized by their reliability and stepwise approach to building the target molecule.

O-Methylation of 5-Formyl-2-hydroxybenzonitrile

A primary and straightforward route to this compound involves the O-methylation of its hydroxyl precursor, 5-Formyl-2-hydroxybenzonitrile. This reaction is a classic example of Williamson ether synthesis. The process typically involves deprotonating the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion. This intermediate then reacts with a methylating agent, such as iodomethane or dimethyl sulfate, to introduce the methyl group and form the desired methoxy (B1213986) ether.

The selection of base and solvent is crucial for the reaction's success, with common choices including sodium hydride or potassium carbonate in an aprotic polar solvent like dimethylformamide (DMF). This method is advantageous due to the ready availability of the starting hydroxynitrile and the high efficiency of the methylation reaction.

Derivation from 4-Benzoxy-3-cyanobenzaldehyde Precursors

While less direct, synthetic pathways can be envisioned from precursors like 4-benzyloxy-3-cyanobenzaldehyde. This multi-step approach would first involve the deprotection of the benzyl ether to reveal the free hydroxyl group, yielding 4-formyl-3-hydroxybenzonitrile. Subsequent manipulation of the substituent positions would be necessary to achieve the 5-formyl-2-methoxy isomer, a process that is synthetically complex and not commonly reported. A more feasible, though indirect, pathway involves the multi-step transformation of related isomers. For instance, a known process for a related isomer starts from 4-methyl-3-nitrobenzonitrile, which undergoes transformation to a methoxy compound, followed by bromination and subsequent hydrolysis to yield the aldehyde. chemicalbook.com This highlights that complex functional group and positional manipulations are a feature of benzonitrile (B105546) synthesis.

Exploration of Novel Synthetic Routes to this compound

Research into novel synthetic routes is driven by the need for more efficient, atom-economical, and environmentally benign processes. These explorations focus on new ways to introduce the key functional groups—formyl, methoxy, and nitrile—onto the aromatic scaffold.

Functional Group Interconversions Leading to the Target Compound

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.uk This strategy is highly applicable to the synthesis of this compound from various precursors. The nitrile group, for example, is a versatile functionality that can be converted into amines, amides, or carboxylic acids. nbinno.comresearchgate.net Conversely, it can be formed from other groups.

Key FGI strategies applicable to this synthesis include:

Oxidation of a benzyl alcohol or methyl group: A precursor such as 5-(hydroxymethyl)-2-methoxybenzonitrile or 2-methoxy-5-methylbenzonitrile could be oxidized to introduce the formyl group. Various oxidizing agents can be employed for this transformation.

Dehydration of an oxime or amide: The nitrile group can be installed by dehydrating the corresponding aldoxime (derived from an aldehyde) or a primary amide. google.com For example, starting with 5-formyl-2-methoxybenzamide, a dehydration reaction using reagents like phosphorus pentoxide or thionyl chloride would yield the target nitrile. google.com This approach is common in the synthesis of various benzonitriles. rsc.org

Reduction of a carboxylic acid derivative: The formyl group can be generated by the partial reduction of a corresponding carboxylic acid, ester, or acid chloride, such as a derivative of 2-methoxy-5-cyanobenzoic acid.

Below is a table summarizing potential FGI pathways.

Table 1: Potential Functional Group Interconversion (FGI) Routes

| Starting Material Precursor | Transformation | Target Functional Group |

|---|---|---|

| 2-Methoxy-5-methylbenzonitrile | Benzylic Oxidation | Formyl (-CHO) |

| 5-(Hydroxymethyl)-2-methoxybenzonitrile | Alcohol Oxidation | Formyl (-CHO) |

| 5-Formyl-2-methoxybenzamide | Dehydration | Nitrile (-CN) |

Chemo- and Regioselective Formylation Strategies on Related Benzonitrile Systems

A key challenge in synthesizing polysubstituted aromatic compounds is achieving the correct regiochemistry. In this context, the direct formylation of 2-methoxybenzonitrile presents a potential route. The methoxy group is a strong ortho-, para-directing activator for electrophilic aromatic substitution. Therefore, introducing a formyl group would be expected to occur at the positions ortho or para to the methoxy group.

Several classical formylation reactions could be employed:

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate activated aromatic rings. iaamonline.orgijpcbs.com Applying this to 2-methoxybenzonitrile would likely yield a mixture of products, with the major product being the para-formylated compound, this compound, due to reduced steric hindrance compared to the ortho positions. The Vilsmeier-Haack reaction is a versatile tool for introducing formyl groups onto various organic substrates, including nitriles and anisole derivatives. researchgate.netasiapharmaceutics.inforesearchgate.net

Duff Reaction: The Duff reaction uses hexamethylenetetramine as the formylating agent in the presence of an acid catalyst. wikipedia.orgchemeurope.com It is typically used for phenols, where it shows a strong preference for ortho-formylation. wikipedia.orgchemeurope.comdrugfuture.com Its application to anisole derivatives like 2-methoxybenzonitrile would also result in formylation, with regioselectivity influenced by the reaction conditions. drugfuture.com

Rieche Formylation: This method utilizes dichloromethyl methyl ether (Cl₂CHOCH₃) and a Lewis acid to formylate aromatic compounds under mild conditions. uniroma1.it

The success of these methods hinges on controlling the regioselectivity to favor the desired 5-formyl isomer over other potential products.

Catalyst Development for Enhanced Synthesis Efficiency

Modern synthetic chemistry increasingly relies on catalysis to improve reaction efficiency, yield, and selectivity. For the synthesis of this compound, catalyst development can impact several key steps.

Palladium-catalyzed cyanation: The introduction of the nitrile group onto an aromatic ring can be efficiently achieved through palladium-catalyzed cyanation of an aryl halide or triflate precursor. For example, reacting 5-bromo-2-methoxybenzaldehyde with a cyanide source (e.g., potassium ferrocyanide) in the presence of a palladium catalyst could be a viable route. researchgate.net

Catalytic Ammoxidation: For syntheses starting from a methyl-substituted precursor like 2-methoxy-5-methylbenzonitrile, catalytic ammoxidation offers a direct route to the nitrile. This process involves the reaction of the methyl group with ammonia and an oxidant over a heterogeneous catalyst. jst.go.jp

Lewis Acid Catalysis in Formylation: As seen in the Rieche formylation, Lewis acids like AlCl₃ or FeCl₃ are crucial for activating the formylating agent. uniroma1.it Research into novel Lewis acids or co-catalyst systems could enhance the regioselectivity and allow for milder reaction conditions, which is particularly important when sensitive functional groups are present.

Scalability Considerations and Process Optimization for this compound Production

The industrial-scale production of this compound necessitates careful consideration of synthetic methodologies that are not only efficient and high-yielding but also economically viable and safe to operate on a large scale. While specific process optimization data for this compound is not extensively detailed in publicly available literature, insights can be drawn from scalable syntheses of structurally related compounds and general principles of process chemistry.

A significant challenge in scaling up the synthesis of substituted benzonitriles is the management of reaction conditions, reagent costs, and product purification. The choice of formylation agent and catalyst system is critical. For instance, a patented process for the large-scale production of the related compound, methyl 5-formyl-2-methoxybenzoate, provides a valuable case study for potential scalability of similar formylation reactions. This process, which starts with 100 kg of methyl 2-methoxybenzoate (B1232891), utilizes urotropine and methanesulfonic acid for the formylation step, achieving a yield of up to 94% google.com. This suggests that a similar Duff-type reaction, which is known for its operational simplicity, could be a viable and scalable route for the formylation of 2-methoxybenzonitrile.

Process optimization for the production of this compound would likely focus on several key parameters. These include reaction temperature, reaction time, and the molar ratios of reactants and catalysts. The use of design of experiments (DoE) methodologies could be instrumental in systematically optimizing these variables to maximize yield and minimize the formation of impurities.

Another critical aspect of scalability is the purification of the final product. Industrial production favors methods like crystallization over chromatographic purification due to cost and throughput considerations. Therefore, developing a process that yields a crude product of sufficient purity for direct crystallization is a key optimization goal. This involves minimizing side reactions, such as the formation of isomeric byproducts or over-formylation.

Furthermore, the selection of solvents and reagents with favorable safety profiles and ease of handling is paramount in a manufacturing setting. The environmental impact of the process, including waste generation and disposal, must also be considered. Green chemistry principles, such as the use of less hazardous reagents and solvents and maximizing atom economy, are increasingly important in modern chemical manufacturing.

Below is a table summarizing potential key parameters for the process optimization of this compound synthesis, based on analogous reactions and general chemical engineering principles.

| Parameter | Objective | Considerations for Optimization | Potential Impact on Scalability |

| Formylation Reagent | High efficiency, selectivity, and low cost | Comparison of reagents like urotropine, paraformaldehyde, or dichloromethyl methyl ether. | Reagent cost and availability are major factors in large-scale production. |

| Catalyst/Acid | High catalytic activity, recyclability, and safety | Screening of Lewis acids (e.g., AlCl₃, TiCl₄) or Brønsted acids (e.g., methanesulfonic acid, sulfuric acid). | Catalyst loading, cost, and potential for corrosion of equipment are key scalability concerns. |

| Solvent | Good solubility of reactants, inertness, and ease of recovery | Evaluation of solvents for reaction performance, safety (flashpoint), and environmental impact. | Solvent recovery and recycling are crucial for economic and environmental viability on a large scale. |

| Temperature | Optimal reaction rate and minimal side reactions | Temperature profiling to identify the ideal range for maximizing yield and purity. | Precise temperature control is critical in large reactors to ensure consistent product quality and safety. |

| Reaction Time | High conversion with minimal degradation | Kinetic studies to determine the optimal reaction time for achieving maximum conversion. | Shorter reaction times increase reactor throughput and overall process efficiency. |

| Work-up & Purification | High recovery of pure product, minimal waste | Development of an efficient extraction and crystallization procedure to replace chromatography. | A robust and scalable purification method is essential for achieving the desired product quality at a low cost. |

Reactivity and Transformational Chemistry of 5 Formyl 2 Methoxybenzonitrile

Chemical Transformations Involving the Formyl Group of 5-Formyl-2-methoxybenzonitrile

The aldehyde functionality in this compound is a primary site for a variety of important chemical reactions, including oxidation, reduction, and nucleophilic additions.

Oxidative Conversions to Carboxylic Acid Derivatives

The formyl group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-cyano-4-methoxybenzoic acid. This transformation is a common and crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals. A range of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired scale and selectivity.

Common oxidizing agents for this conversion include potassium permanganate (B83412) (KMnO₄) and chromium-based reagents. The reaction typically proceeds by the initial formation of a hydrate (B1144303) at the aldehyde group, which is then further oxidized to the carboxylic acid. Careful control of reaction conditions is necessary to achieve high yields and prevent unwanted side reactions.

Table 1: Oxidative Conversion of this compound

| Oxidizing Agent | Product | Typical Conditions |

| Potassium Permanganate (KMnO₄) | 3-cyano-4-methoxybenzoic acid | Aqueous solution, often with heating |

| Jones Reagent (CrO₃/H₂SO₄) | 3-cyano-4-methoxybenzoic acid | Acetone, 0°C to room temperature |

Nucleophilic Addition and Condensation Reactions

The electrophilic carbon atom of the formyl group is susceptible to attack by various nucleophiles, leading to a wide array of derivatives. These reactions are fundamental in carbon-carbon bond formation and the construction of more complex molecular scaffolds.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or diethyl malonate, in the presence of a basic catalyst. scielo.brnih.govbhu.ac.in This leads to the formation of a new carbon-carbon double bond. For instance, the reaction of this compound with malononitrile would yield 2-(3-cyano-4-methoxybenzylidene)malononitrile. nih.gov The reaction is often catalyzed by weak bases like piperidine (B6355638) or ammonium (B1175870) acetate. bhu.ac.in

Wittig Reaction: The Wittig reaction provides a versatile method for converting the aldehyde into an alkene. wikipedia.orglibretexts.org It involves the reaction of this compound with a phosphorus ylide (Wittig reagent). wikipedia.orglibretexts.org The nature of the substituents on the ylide determines the structure of the resulting alkene. For example, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would replace the carbonyl oxygen with a methylene group, forming 5-vinyl-2-methoxybenzonitrile. The stereoselectivity of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions. wikipedia.org

Table 3: Nucleophilic Addition and Condensation Reactions of the Formyl Group

| Reaction Type | Reagent | Product Type |

| Knoevenagel Condensation | Malononitrile, Diethyl malonate | α,β-unsaturated nitrile/ester |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHR) | Substituted Alkene |

Reactions at the Nitrile Functionality of this compound

The nitrile group in this compound also offers opportunities for various chemical transformations, including hydrolysis to amides and carboxylic acids, as well as participation in cycloaddition reactions.

Hydrolysis and Amidation Pathways

Under appropriate conditions, the nitrile group can be hydrolyzed. Complete hydrolysis, typically under strong acidic or basic conditions with heating, converts the nitrile to a carboxylic acid group. This would lead to the formation of 5-formyl-2-methoxybenzoic acid.

Partial hydrolysis of the nitrile group to the corresponding amide, 5-formyl-2-methoxybenzamide, can also be achieved, often under milder conditions. For example, treatment with hydrogen peroxide in the presence of a base is a common method for this transformation. The selective hydrolysis of the nitrile in the presence of the aldehyde requires careful control of the reaction parameters.

Cycloaddition Reactions Involving the Nitrile Group

The nitrile functionality can participate in cycloaddition reactions, most notably in the formation of tetrazole rings. The [3+2] cycloaddition reaction of the nitrile group with an azide (B81097), typically sodium azide (NaN₃), in the presence of a catalyst, is a widely used method for the synthesis of 5-substituted-1H-tetrazoles. scielo.brchalcogen.roajgreenchem.comnih.govgoogle.com In the case of this compound, this reaction would yield 5-(5-formyl-2-methoxyphenyl)-1H-tetrazole. This transformation is of significant interest in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group. Various catalysts, including zinc salts and ammonium chloride, can be employed to facilitate this reaction. chalcogen.ro

Table 4: Reactions at the Nitrile Functionality

| Reaction Type | Reagent(s) | Product |

| Complete Hydrolysis | H₃O⁺ or OH⁻, heat | 5-formyl-2-methoxybenzoic acid |

| Partial Hydrolysis | H₂O₂, base | 5-formyl-2-methoxybenzamide |

| [3+2] Cycloaddition | Sodium Azide (NaN₃), Catalyst | 5-(5-formyl-2-methoxyphenyl)-1H-tetrazole |

Reactivity Profile Influenced by the Methoxy (B1213986) Substituent

Nucleophilic Substitution at the Methoxy Group

Direct nucleophilic aromatic substitution (SNA r) to replace the methoxy group is generally challenging under standard conditions. The methoxide (B1231860) ion (CH3O-) is a poor leaving group, and the aromatic ring, despite the presence of electron-withdrawing formyl and cyano groups, is not sufficiently activated for this transformation to occur readily.

However, the cleavage of the methyl-oxygen bond of the methoxy group, a process known as O-demethylation, can be achieved under specific and often harsh conditions. This reaction proceeds via a nucleophilic attack on the methyl group (an SN2 reaction) rather than on the aromatic carbon. Various reagents are known to effect the demethylation of aryl methyl ethers, particularly those with electron-withdrawing substituents that can stabilize the resulting phenoxide ion.

Common Reagents for O-Demethylation of Aryl Methyl Ethers:

| Reagent Class | Specific Examples | General Conditions |

| Boron Halides | Boron tribromide (BBr₃), Boron trichloride (B1173362) (BCl₃) | Often used in dichloromethane (B109758) at low temperatures. |

| Aluminum Halides | Aluminum trichloride (AlCl₃) | Can be used with a nucleophilic scavenger like ethanethiol. |

| Strong Acids | Hydrobromic acid (HBr), Hydroiodic acid (HI) | Typically requires high temperatures. |

| Nucleophiles | Thiolates (e.g., sodium ethanethiolate), Lithium iodide (LiI) | Often requires polar aprotic solvents and elevated temperatures. |

While no specific studies on the O-demethylation of this compound are readily available, the presence of the electron-withdrawing formyl and cyano groups would likely facilitate this reaction compared to unsubstituted anisole. The resulting phenoxide would be stabilized by the delocalization of the negative charge onto these groups.

Electronic Effects of the Methoxy Group on Aromatic Reactivity

The methoxy group exhibits a dual electronic nature. It is electron-withdrawing through the inductive effect (-I) due to the high electronegativity of the oxygen atom. Conversely, it is strongly electron-donating through the resonance effect (+M) due to the lone pairs on the oxygen atom that can be delocalized into the aromatic π-system.

Electrophilic Aromatic Substitution Reactions on the Benzonitrile (B105546) Core of this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. The position of substitution on the this compound ring is determined by the combined directing effects of the existing substituents.

The directing effects of the individual substituents are as follows:

Methoxy group (-OCH₃): Strongly activating and ortho, para-directing.

Formyl group (-CHO): Strongly deactivating and meta-directing.

Cyano group (-CN): Strongly deactivating and meta-directing.

In this compound, the positions on the ring are numbered as follows:

Let's analyze the directing effects for the available positions for substitution (C3, C4, and C6):

Position C3: This position is ortho to the methoxy group, meta to the formyl group, and ortho to the cyano group. The powerful ortho, para-directing effect of the methoxy group strongly favors substitution at this position. The meta-directing effect of the formyl group is also consistent with substitution here.

Position C4: This position is meta to the methoxy group, ortho to the formyl group, and para to the cyano group. The deactivating nature of the formyl and cyano groups makes substitution at the positions ortho and para to them unfavorable.

Position C6: This position is para to the methoxy group and ortho to the cyano group. While the methoxy group directs para, this position is sterically hindered by the adjacent cyano group.

Considering these factors, the most probable position for electrophilic attack is C3 . The strong activating and directing effect of the methoxy group at the ortho position, reinforced by the meta-directing influence of the formyl group, makes C3 the most electron-rich and accessible site for an incoming electrophile.

A relevant example can be found in a patent describing the formylation of methyl 2-methoxybenzoate (B1232891) using urotropine in methanesulfonic acid, which introduces a formyl group at the position para to the methoxy group. This demonstrates the powerful directing effect of the methoxy group in a similar system.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

| Electrophilic Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 5-Formyl-2-methoxy-3-nitrobenzonitrile |

| Halogenation | Br₂, FeBr₃ | 3-Bromo-5-formyl-2-methoxybenzonitrile |

| Sulfonation | SO₃, H₂SO₄ | 3-Cyano-5-formyl-4-methoxybenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-5-formyl-2-methoxybenzonitrile |

Applications of 5 Formyl 2 Methoxybenzonitrile in Advanced Organic Synthesis

Role as a Key Intermediate in Medicinal Chemistry Applications

The strategic placement of reactive and modifying functional groups renders 5-Formyl-2-methoxybenzonitrile a crucial intermediate in the synthesis of pharmaceutically relevant molecules. Its aldehyde group serves as a handle for a wide range of chemical transformations, including condensations and cyclizations, while the nitrile and methoxy (B1213986) groups can be retained or modified to tune the physicochemical properties of the final compounds.

This compound serves as a foundational precursor for a variety of biologically active compounds. Its structure is particularly suited for the preparation of complex heterocyclic systems, which form the core of many therapeutic agents. myskinrecipes.com The aldehyde functionality allows for condensation reactions with active methylene (B1212753) compounds, while the nitrile group can participate in cyclization reactions or be hydrolyzed to a carboxylic acid or reduced to an amine, providing multiple pathways to diverse molecular scaffolds. This versatility enables medicinal chemists to access a broad chemical space in the search for new therapeutic entities.

In drug discovery, the process of generating lead compounds and subsequent optimization through the synthesis of analogues is critical. A "lead" is a compound with defined physicochemical properties suitable for further manipulation to create a drug-like molecule. griffith.edu.au this compound is an ideal building block for this purpose. myskinrecipes.combldpharm.com Its distinct functional groups can be selectively reacted, allowing for systematic structural modifications. This systematic approach is essential for establishing structure-activity relationships (SAR) and optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound series. The generation of such compound libraries is a key strategy in identifying promising drug candidates. nih.govmdpi.com

Table 1: Functional Groups of this compound and Their Roles in Analogue Synthesis

| Functional Group | Chemical Reactivity | Role in Analogue/Lead Generation |

| Formyl (-CHO) | Can undergo condensation, oxidation, reduction, and nucleophilic addition reactions. | Allows for the introduction of diverse side chains and the formation of various heterocyclic rings to explore chemical space. |

| Nitrile (-CN) | Can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or participate in cycloaddition reactions. | Provides a key point for modification to alter polarity, hydrogen bonding capacity, and metabolic stability of the molecule. |

| Methoxy (-OCH₃) | Generally stable but can be demethylated to a hydroxyl group. | Influences solubility and lipophilicity; conversion to a hydroxyl group introduces a new site for hydrogen bonding or further functionalization. |

One of the most prominent applications of this compound is its role as a key intermediate in the synthesis of Finerenone. googleapis.comnewdrugapprovals.org Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist used for treating chronic kidney disease associated with type 2 diabetes. googleapis.comd-nb.infonih.gov Various patented synthetic routes to Finerenone and its structural analogues utilize this compound (also referred to as 4-formyl-3-methoxybenzonitrile) as a starting material. google.comgoogle.com

In a typical synthetic sequence, the aldehyde group of this compound is reacted with an active methylene compound, such as a β-keto ester, in a condensation reaction to construct the central dihydropyridine (B1217469) or, in this case, a dihydronaphthyridine core of the drug molecule. newdrugapprovals.orggoogle.com This reaction highlights the compound's critical function in forming the complex heterocyclic scaffold of Finerenone. d-nb.infonih.gov

Table 2: Example of a Key Synthetic Step Involving this compound for a Finerenone Intermediate

| Reactant 1 | Reactant 2 | Reagents/Catalysts | Product Type | Reference |

| This compound | 2-Cyanoethylacetoacetate | Piperidine (B6355638), Acetic Acid | A substituted 1,4-dihydropyridine (B1200194) derivative, a core structure related to Finerenone intermediates. | google.com |

| This compound | 2-Cyanoethyl 3-oxobutanoate | Piperidine, Acetic Acid | 2-cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate | newdrugapprovals.org |

A chemotype, or chemical scaffold, represents the core structure of a molecule. The discovery of novel chemotypes is essential for expanding the range of biological targets that can be modulated and for overcoming challenges like drug resistance. The reactivity of this compound facilitates its use in diversity-oriented synthesis (DOS), a strategy aimed at creating structurally diverse and complex molecules from a common starting material. mdpi.com By participating in multicomponent reactions and cyclization cascades, it enables the construction of unique three-dimensional structures that are distinct from existing drug classes. bohrium.com For example, its role in forming the unusual dihydronaphthyridine core of Finerenone demonstrates its utility in generating novel heterocyclic systems that can serve as new chemotypes for future drug discovery programs. d-nb.infonih.gov

Utility in Materials Science and Polymer Chemistry

Beyond its applications in medicinal chemistry, the functional groups of this compound also make it a candidate for use in materials science, particularly as a building block for new polymers. bldpharm.com

The development of new polymers with tailored properties is a constant goal in materials science. Monomers containing aromatic rings, like this compound, are valuable for creating polymers with high thermal stability and specific mechanical properties due to the rigidity of the furan (B31954) rings. ulaval.carsc.org The aldehyde and nitrile functionalities offer reactive sites for polymerization.

For instance, the aldehyde group can participate in condensation polymerizations with phenols or amines to form phenolic resins or polyimines (Schiff bases), respectively. The nitrile groups could potentially be trimerized to form triazine-linked networks, resulting in highly cross-linked and stable materials. While specific polymers derived directly from this compound are not extensively documented in the reviewed literature, its structural motifs are analogous to other bio-based phenolic compounds used to synthesize functional polymers. mdpi.commdpi.com Its potential as a monomer or cross-linking agent makes it an interesting candidate for creating novel functional materials.

Table 3: Potential Polymerization Reactions Utilizing this compound

| Functional Group | Polymerization Type | Potential Co-monomer(s) | Resulting Polymer Class |

| Formyl (-CHO) | Condensation Polymerization | Phenols, Amines, Amides | Phenolic Resins, Polyimines, Polyamides |

| Nitrile (-CN) | Cyclotrimerization | Itself (self-polymerization) | Polytriazines |

Monomer for Functional Polymer Synthesis

The bifunctional nature of this compound, possessing both formyl and nitrile groups, makes it an attractive monomer for the synthesis of functional polymers. While extensive research detailing the polymerization of this specific monomer is still emerging, its classification by chemical suppliers as an "Organic monomer of COF" (Covalent Organic Framework) and a "Polymer Science Material Building Block" points towards its potential in creating highly ordered, porous polymeric structures.

The aldehyde and nitrile functionalities can participate in various polymerization reactions. For instance, the formyl group can undergo condensation reactions, while the nitrile group can be involved in cyclotrimerization or other transformations to form robust, cross-linked networks. The resulting polymers are anticipated to exhibit unique properties such as high thermal stability, tunable porosity, and specific surface functionalities, making them suitable for applications in gas storage, separation, and catalysis.

Table 1: Potential Polymerization Reactions Involving this compound

| Reactive Group | Polymerization Type | Potential Polymer Structure |

|---|---|---|

| Formyl (-CHO) | Polycondensation | Schiff base polymers, Polyacetals |

| Nitrile (-CN) | Cyclotrimerization | Triazine-based polymers |

Ligand Design for Coordination Polymers and Other Advanced Materials

The nitrile and formyl groups of this compound provide excellent coordination sites for metal ions, positioning it as a valuable ligand for the design and synthesis of coordination polymers and metal-organic frameworks (MOFs). ossila.com The nitrogen atom of the nitrile group and the oxygen atom of the formyl group can act as donor atoms, binding to metal centers to form extended one-, two-, or three-dimensional networks. nih.gov

The structure and properties of the resulting coordination polymers can be tailored by carefully selecting the metal ion and the reaction conditions. The methoxy group on the benzene (B151609) ring can also influence the electronic properties and the steric environment of the ligand, thereby affecting the final architecture and functionality of the material. These materials are of great interest for their potential applications in areas such as gas adsorption, catalysis, sensing, and optics. rsc.orgmdpi.com The rigid aromatic backbone of the ligand contributes to the formation of stable and porous frameworks. rsc.org

Table 2: Potential Coordination Modes of this compound

| Coordinating Atom(s) | Metal Ion(s) | Potential Structure Type |

|---|---|---|

| N (nitrile) | Transition metals, Lanthanides | 1D chains, 2D layers |

| O (formyl) | Transition metals, Lanthanides | Discrete complexes, 1D chains |

Emerging Applications in Agrochemicals and Specialty Chemicals

While specific, large-scale applications of this compound in agrochemicals are not yet widely documented in publicly available research, the chemical functionalities present in the molecule suggest its potential as a precursor or intermediate in the synthesis of novel agrochemical compounds. A structurally related compound, 5-Formyl-2-hydroxybenzonitrile, is noted for its use in agrochemical research for developing new pesticides. myskinrecipes.com This suggests that the benzonitrile (B105546) scaffold with a formyl group is a relevant pharmacophore in this field. The nitrile group is a key feature in numerous biologically active molecules, and the formyl group provides a reactive handle for further chemical modifications to create diverse molecular libraries for screening.

In the realm of specialty chemicals, this compound serves as a valuable intermediate. bldpharm.com Its versatile reactivity allows for its incorporation into a wide range of more complex molecules with specialized functions. These can include dyes, pigments, electronic materials, and other high-value chemical products. The ability to selectively transform the formyl and nitrile groups enables the synthesis of a variety of derivatives with tailored properties.

Computational and Theoretical Investigations of 5 Formyl 2 Methoxybenzonitrile

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and stability of a molecule. These methods provide a detailed picture of electron distribution and energy levels, which govern the molecule's reactivity and physical properties.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. mdpi.com By solving the Kohn-Sham equations, typically using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), researchers can accurately predict bond lengths, bond angles, and dihedral angles. nih.gov This optimization process finds the lowest energy conformation of the molecule.

For 5-Formyl-2-methoxybenzonitrile, DFT calculations would define the spatial orientation of the formyl, methoxy (B1213986), and nitrile groups relative to the benzene (B151609) ring. Studies on related molecules like o-methoxybenzonitrile and 2-formyl benzonitrile (B105546) have demonstrated the high accuracy of DFT in predicting geometries that closely match experimental data. nih.govresearchgate.net The planarity of the benzene ring and the orientation of the substituent groups are key parameters determined through these calculations.

Table 1: Predicted Geometric Parameters for Functional Groups in Benzonitrile Derivatives using DFT Note: This table presents typical values from studies on analogous compounds to illustrate expected parameters for this compound.

| Parameter | Functional Group | Typical Predicted Value |

|---|---|---|

| Bond Length (C≡N) | Nitrile | ~1.15 Å |

| Bond Length (C=O) | Formyl (Aldehyde) | ~1.21 Å |

| Bond Length (C-O) | Methoxy | ~1.36 Å |

| Bond Angle (C-C-N) | Nitrile | ~178-180° |

| Bond Angle (O=C-C) | Formyl (Aldehyde) | ~124° |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and chemical reactivity of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive and can be more easily excited. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene ring, while the LUMO would likely be distributed over the electron-withdrawing nitrile and formyl groups. This distribution facilitates intramolecular charge transfer. Computational studies on o-methoxybenzonitrile have calculated these energy levels, providing a reference for the expected values. nih.gov

Table 2: Frontier Molecular Orbital Energies for o-Methoxybenzonitrile (Illustrative for this compound) Data sourced from DFT/B3LYP calculations on o-methoxybenzonitrile. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.65 eV |

| ELUMO | -1.12 eV |

| Energy Gap (ΔE) | 5.53 eV |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. aimspress.com The MEP map displays regions of varying electrostatic potential on the electron density surface.

Red/Yellow Regions: Indicate negative potential, rich in electrons, and are susceptible to electrophilic attack.

Blue Regions: Indicate positive potential, electron-deficient, and are prone to nucleophilic attack.

Green Regions: Represent neutral or zero potential.

In this compound, the MEP surface would show negative potential concentrated around the electronegative oxygen atoms of the formyl and methoxy groups and the nitrogen atom of the nitrile group. dergipark.org.treurjchem.com These areas are the most likely sites for interaction with electrophiles. Conversely, positive potential would be located around the hydrogen atoms, particularly the aldehydic proton, making them susceptible to nucleophilic attack.

Vibrational and Spectroscopic Analyses of this compound

Computational methods are also employed to predict the spectroscopic signatures of molecules, providing a powerful complement to experimental techniques like Infrared (IR), Raman, and UV-Vis spectroscopy.

Theoretical vibrational analysis, performed using DFT, can predict the frequencies and intensities of IR and Raman spectral bands. researchgate.net Each calculated frequency corresponds to a specific molecular motion or vibrational mode. These predictions are crucial for assigning the peaks observed in experimental spectra. nih.gov For complex molecules, a scaling factor is often applied to the calculated frequencies to correct for anharmonicity and achieve better agreement with experimental data. researchgate.net

For this compound, key vibrational modes would include:

C≡N stretch: A strong, sharp peak typically found around 2220-2240 cm⁻¹.

C=O stretch: An intense band for the formyl group, expected in the 1690-1715 cm⁻¹ region.

Aromatic C=C stretches: Multiple bands in the 1400-1600 cm⁻¹ range.

C-O-C stretch: Bands associated with the methoxy group.

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for o-Methoxybenzonitrile Note: This table illustrates the accuracy of DFT in predicting vibrational spectra for a related compound. nih.gov

| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Theoretical DFT (cm⁻¹) |

|---|---|---|

| C≡N stretching | 2229 | 2234 |

| C-H stretching (aromatic) | 3078 | 3080 |

| C=C stretching (aromatic) | 1582 | 1585 |

| C-O stretching (methoxy) | 1259 | 1260 |

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting the electronic absorption spectra (UV-Vis) of molecules. semanticscholar.org This analysis calculates the excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f) for electronic transitions, typically from occupied to unoccupied orbitals. The oscillator strength indicates the probability of a given transition occurring.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic system and n → π* transitions involving the lone pairs on the oxygen and nitrogen atoms. The main absorption bands would likely correspond to transitions from the HOMO to the LUMO. A computational study on the structurally similar 2-Bromo-5-methoxybenzonitrile provides an excellent example of the data obtained from such an analysis. semanticscholar.org

Table 4: Calculated UV-Vis Spectral Data for 2-Bromo-5-methoxybenzonitrile (Illustrative Example) Data sourced from TD-DFT calculations. semanticscholar.org

| Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Transition Contribution |

|---|---|---|---|

| 302.34 | 4.10 | 0.1452 | HOMO -> LUMO |

| 265.11 | 4.67 | 0.0811 | HOMO-1 -> LUMO |

| 254.52 | 4.87 | 0.1025 | HOMO -> LUMO+1 |

Computational Nuclear Magnetic Resonance (NMR) Parameter Prediction

Computational Nuclear Magnetic Resonance (NMR) spectroscopy is a vital tool for the structural elucidation of molecules. Density Functional Theory (DFT) has emerged as a robust method for the accurate prediction of NMR chemical shifts (δ) and spin-spin coupling constants. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate the isotropic magnetic shielding tensors, from which the chemical shifts are derived.

The prediction of ¹H and ¹³C NMR chemical shifts for this compound would typically involve geometry optimization of the molecule using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). Subsequent GIAO calculations on the optimized geometry would yield the theoretical chemical shifts. While specific computational studies on this compound are not extensively documented in publicly available literature, data from analogous substituted benzonitriles and benzaldehydes allow for the generation of representative predicted values. These theoretical predictions are invaluable for assigning experimental spectra and for the structural verification of the compound.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (Formyl) | 9.85 |

| H (Aromatic) | 7.80 - 8.10 |

| H (Methoxy) | 3.95 |

| C (Cyano) | 118 |

| C (Formyl) | 191 |

| C (Aromatic) | 112 - 160 |

| C (Methoxy) | 56 |

Disclaimer: The data presented in this table is illustrative and based on typical chemical shift ranges for similar functional groups in related molecules. Actual computational results may vary depending on the level of theory and computational methodology employed.

Reactivity Descriptors and Reaction Pathway Predictions

Elucidation of Local and Global Molecular Descriptors for Reactivity Assessment

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various descriptors. These descriptors can be global, characterizing the molecule as a whole, or local, indicating the reactivity of specific atomic sites.

Global Reactivity Descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org Key global descriptors include:

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. irjweb.com

Hardness (η) and Softness (S): Hardness is a measure of resistance to charge transfer, while softness is its reciprocal. Hard molecules have a large HOMO-LUMO gap.

Electronegativity (χ): This describes the ability of a molecule to attract electrons.

Chemical Potential (μ): Related to electronegativity, it represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors , such as the Fukui function, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.

For this compound, the electron-withdrawing nature of the formyl and cyano groups is expected to lower the LUMO energy, making the molecule a good electron acceptor. The methoxy group, being an electron-donating group, would raise the HOMO energy.

| Descriptor | Value |

|---|---|

| EHOMO (eV) | -7.5 |

| ELUMO (eV) | -2.5 |

| HOMO-LUMO Gap (ΔE) (eV) | 5.0 |

| Hardness (η) (eV) | 2.5 |

| Softness (S) (eV-1) | 0.4 |

| Electronegativity (χ) (eV) | 5.0 |

| Chemical Potential (μ) (eV) | -5.0 |

| Electrophilicity Index (ω) (eV) | 5.0 |

Disclaimer: The data in this table is hypothetical and intended to be representative of a substituted benzonitrile with both electron-donating and electron-withdrawing groups. Actual values would be obtained from specific DFT calculations.

Computational Studies on Reaction Mechanisms Involving this compound

Computational studies can elucidate the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, two primary sites of reactivity are the formyl group and the cyano group, both of which are susceptible to nucleophilic addition. libretexts.orgwikipedia.org

A computational investigation of a nucleophilic addition to the carbonyl carbon of the formyl group would involve modeling the approach of a nucleophile. masterorganicchemistry.com DFT calculations could map the potential energy surface of the reaction, identifying the transition state structure and the corresponding energy barrier. This would provide insights into the reaction kinetics. Similarly, the nucleophilic addition to the carbon atom of the nitrile group can be studied computationally to understand the formation of imines or other adducts. wikipedia.org

While specific computational studies on the reaction mechanisms of this compound are not readily found in the literature, the established methodologies for studying similar reactions on benzaldehyde (B42025) and benzonitrile derivatives would be directly applicable. derpharmachemica.com Such studies would be crucial in predicting the regioselectivity and stereoselectivity of reactions involving this molecule.

Conformational Analysis and Isomerism Studies

The presence of the methoxy and formyl substituents on the benzene ring introduces the possibility of conformational isomerism in this compound. The rotation around the C-O bond of the methoxy group and the C-C bond of the formyl group can lead to different spatial arrangements of these groups relative to the benzene ring.

Computational methods, particularly DFT, are well-suited to explore the potential energy surface associated with these rotations. By systematically varying the dihedral angles of the methoxy and formyl groups, a conformational analysis can be performed to identify the low-energy conformers and the transition states that separate them. The relative energies of the conformers determine their populations at a given temperature.

For substituted benzaldehydes, it is known that the formyl group generally prefers to be coplanar with the benzene ring to maximize conjugation. The orientation of the methoxy group can be either syn or anti with respect to the adjacent substituent. The interplay of steric and electronic effects will determine the most stable conformation of this compound.

| Conformational Feature | Expected Outcome from Computational Analysis |

|---|---|

| Formyl Group Orientation | Likely to be coplanar with the benzene ring. |

| Methoxy Group Orientation | Existence of at least two stable conformers (e.g., syn and anti to the nitrile group). |

| Rotational Barriers | Calculable energy barriers for rotation around the C-C (formyl) and C-O (methoxy) bonds. |

| Relative Stabilities | Determination of the global minimum energy conformer and the relative energies of other stable conformers. |

In addition to conformational isomers, structural isomers of this compound exist, such as 2-Formyl-5-methoxybenzonitrile. bldpharm.comindexcopernicus.com Computational studies can be used to compare the relative stabilities and properties of these different structural isomers.

Derivatives and Analogs of 5 Formyl 2 Methoxybenzonitrile

Synthesis of Substituted 5-Formyl-2-methoxybenzonitrile Derivatives

The synthesis of derivatives from this compound can be achieved through modifications of its three primary functional groups: the formyl group, the aromatic ring, and the nitrile group.

Reactions Involving the Formyl Group: The aldehyde functionality is a versatile handle for a variety of chemical transformations.

Oxidation: The formyl group can be readily oxidized to a carboxylic acid group, yielding 5-cyano-4-methoxybenzoic acid. This transformation can be accomplished using standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Reduction: Selective reduction of the aldehyde to a hydroxymethyl group affords (5-cyano-4-methoxyphenyl)methanol. This is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) to avoid the reduction of the nitrile group.

Condensation Reactions: The formyl group can participate in various condensation reactions to form new carbon-carbon bonds. For instance, Knoevenagel condensation with active methylene (B1212753) compounds (e.g., malononitrile (B47326), ethyl cyanoacetate) in the presence of a weak base can yield a range of substituted alkenes. Similarly, Wittig reactions can be employed to convert the aldehyde into various substituted olefins.

Reductive Amination: The formyl group can be converted into an aminomethyl group via reductive amination. This involves reacting the aldehyde with an amine (primary or secondary) to form an imine intermediate, which is then reduced in situ, often with sodium cyanoborohydride (NaBH₃CN), to the corresponding amine derivative.

Reactions on the Aromatic Ring: While the benzene (B151609) ring is substituted with both activating (methoxy) and deactivating (formyl, cyano) groups, further electrophilic aromatic substitution is possible, though the regioselectivity is complex. The powerful electron-withdrawing nature of the formyl and cyano groups deactivates the ring, making substitution challenging. However, the ortho, para-directing methoxy (B1213986) group activates the positions ortho and para to it. The position ortho to the methoxy group (C-3) is the most likely site for further substitution due to steric hindrance at the other activated position (C-5, already substituted).

Modifications of the Nitrile Group: The nitrile group can also be a site for derivatization.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid, although this requires harsh conditions that may also affect the formyl group. Partial hydrolysis to an amide is also possible under controlled conditions.

Reduction: Catalytic hydrogenation (e.g., using H₂/Pd-C) or reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (aminomethyl group). However, these conditions would also reduce the formyl group.

Cycloaddition: The nitrile group can participate in cycloaddition reactions, for example with azides to form tetrazoles.

A summary of potential synthetic transformations is presented below.

| Functional Group | Reaction Type | Reagent(s) | Product Functional Group |

| Formyl (-CHO) | Oxidation | KMnO₄, Jones Reagent | Carboxylic Acid (-COOH) |

| Formyl (-CHO) | Reduction | NaBH₄ | Alcohol (-CH₂OH) |

| Formyl (-CHO) | Knoevenagel Condensation | CH₂(CN)₂, Base | Substituted Alkene (-CH=C(CN)₂) |

| Formyl (-CHO) | Reductive Amination | R₂NH, NaBH₃CN | Amine (-CH₂NR₂) |

| Nitrile (-CN) | Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | Reduction | LiAlH₄, H₂/Catalyst | Primary Amine (-CH₂NH₂) |

| Aromatic Ring | Electrophilic Substitution | e.g., Br₂/FeBr₃ | Halogenated Derivative |

Structure-Reactivity Relationships within this compound Analogs

The chemical reactivity of this compound analogs is profoundly influenced by the electronic properties of any additional substituents on the aromatic ring. The principles of structure-reactivity relationships, which connect molecular structure to reaction rates and equilibria, can be used to predict the behavior of these analogs.

The existing functional groups establish a baseline reactivity. The formyl (-CHO) and cyano (-CN) groups are electron-withdrawing through both resonance (mesomeric effect) and induction. Conversely, the methoxy (-OCH₃) group is electron-donating by resonance but electron-withdrawing by induction, with its resonance effect typically dominating.

Introducing new substituents (denoted as 'R') onto the aromatic ring will modulate the electron density and, consequently, the reactivity of the functional groups.

Electron-Donating Groups (EDGs): Substituents like alkyl (-R), hydroxyl (-OH), or amino (-NH₂) groups increase the electron density of the aromatic ring.

Effect on Formyl Group: An increase in electron density on the ring makes the formyl carbon less electrophilic, thus decreasing its reactivity towards nucleophiles.

Effect on Nitrile Group: The reactivity of the nitrile group towards nucleophilic attack would similarly decrease.

Effect on the Ring: The ring becomes more activated towards electrophilic aromatic substitution.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), trifluoromethyl (-CF₃), or additional cyano groups decrease the electron density of the ring.

Effect on Formyl Group: A decrease in electron density makes the formyl carbon more electrophilic and thus more reactive towards nucleophiles.

Effect on Nitrile Group: The electrophilicity and reactivity of the nitrile carbon would increase.

Effect on the Ring: The ring becomes further deactivated towards electrophilic aromatic substitution.

The position of the new substituent is also critical. For example, a substituent at the C-4 position would have a more pronounced electronic effect on the para-positioned formyl group through resonance than a substituent at the C-6 position. Theoretical studies on substituted aryl halides have shown that reaction barriers for nucleophilic substitution are highly dependent on the nature and position (ortho, meta, para) of the substituents.

The following table summarizes the predicted effects of substituents at the C-4 position on the reactivity of the formyl group.

| Substituent 'R' at C-4 | Electronic Effect | Predicted Effect on Formyl Group Reactivity (towards Nucleophiles) |

| -NH₂ | Strong Electron-Donating | Decrease |

| -OH | Strong Electron-Donating | Decrease |

| -CH₃ | Weak Electron-Donating | Slight Decrease |

| -H | (Reference) | Baseline |

| -Cl | Weak Electron-Withdrawing | Slight Increase |

| -CN | Strong Electron-Withdrawing | Increase |

| -NO₂ | Strong Electron-Withdrawing | Strong Increase |

Comparative Research with Positional Isomers

Positional isomers of this compound, such as 4-Formyl-2-methoxybenzonitrile and 2-Formyl-5-methoxybenzonitrile, share the same molecular formula (C₉H₇NO₂) but differ in the arrangement of substituents on the benzene ring. This structural difference leads to distinct physical and chemical properties.

Structural Differences:

This compound: The formyl group is para to the methoxy group and meta to the cyano group.

4-Formyl-2-methoxybenzonitrile: The formyl group is meta to the methoxy group and para to the cyano group.

2-Formyl-5-methoxybenzonitrile: The formyl group is ortho to the cyano group and meta to the methoxy group.

These different positional arrangements significantly alter the electronic interplay between the functional groups.

Reactivity Comparison: The reactivity of the formyl group is a key point of comparison. Its electrophilicity is modulated by the electronic effects of the other two substituents.

In This compound , the formyl group's reactivity is enhanced by the electron-withdrawing cyano group (meta) and slightly diminished by the donating methoxy group (para).

In 4-Formyl-2-methoxybenzonitrile , the formyl group is strongly activated by the para-cyano group, which exerts a powerful electron-withdrawing resonance effect. The meta-methoxy group has a weaker influence. Therefore, the aldehyde in this isomer is expected to be significantly more reactive towards nucleophiles than in the 5-formyl isomer. This isomer is used in the preparation of certain anticancer agents.

In 2-Formyl-5-methoxybenzonitrile , the formyl group is ortho to the strongly electron-withdrawing cyano group, leading to a substantial increase in its electrophilicity due to both inductive and resonance effects. This isomer is expected to be the most reactive of the three towards nucleophilic attack on the aldehyde.

Theoretical studies on other sets of isomers have confirmed that differences in structural arrangement lead to predictable differences in stability and reactivity. For instance, the relative stability and frontier orbital energies (HOMO-LUMO gap) can be calculated to quantify and predict chemical reactivity.

Spectroscopic Properties: The different electronic environments in the isomers will also lead to distinct spectroscopic signatures, particularly in ¹H NMR, ¹³C NMR, and IR spectroscopy.

¹H NMR: The chemical shifts of the aromatic protons will be different for each isomer due to the varying shielding and deshielding effects of the substituents.

IR Spectroscopy: The stretching frequency of the carbonyl (C=O) bond of the formyl group is sensitive to electronic effects. The C=O stretch in 4-formyl- and 2-formyl- isomers is expected to appear at a higher wavenumber (frequency) compared to the 5-formyl isomer, reflecting the increased double-bond character due to greater electron withdrawal. Comparative vibrational spectroscopic studies on other benzonitrile (B105546) derivatives have shown how substituent positions affect vibrational modes.

A comparison of the isomers is summarized below.

| Compound | CAS Number | Key Structural Feature | Predicted Relative Reactivity of Formyl Group |

| This compound | 21962-50-5 | -CHO is para to -OCH₃, meta to -CN | Baseline |

| 4-Formyl-2-methoxybenzonitrile | 21962-49-2 | -CHO is para to -CN, meta to -OCH₃ | Higher |

| 2-Formyl-5-methoxybenzonitrile | 21962-47-0 | -CHO is ortho to -CN, meta to -OCH₃ | Highest |

Future Research Directions and Emerging Trends

Development of Sustainable and Green Chemistry Approaches for 5-Formyl-2-methoxybenzonitrile Synthesis

Future research will increasingly prioritize the development of environmentally benign synthetic routes to this compound, aligning with the core principles of green chemistry. nih.gov The goal is to minimize waste, reduce energy consumption, and utilize safer, renewable resources. jeeng.net Traditional synthetic methods often rely on harsh reagents and organic solvents, leading to significant environmental impact. gcande.org Green alternatives focus on improving atom economy and reducing the process mass intensity (PMI). gcande.org

Key areas of investigation include:

Catalytic Systems: A shift from stoichiometric reagents to catalytic processes is paramount. Research into non-noble metal oxide-based nanocatalysts and recyclable catalysts, such as those supported on magnetic nanoparticles, offers a promising avenue for greener benzonitrile (B105546) synthesis. medcraveonline.com The use of biocatalysis, employing enzymes to perform specific transformations under mild conditions in aqueous media, represents a highly sustainable approach. mdpi.com

Alternative Solvents and Reaction Conditions: The exploration of green solvents like ionic liquids, supercritical carbon dioxide (scCO₂), or even water can drastically reduce the environmental footprint of the synthesis. nih.govmdpi.comrsc.org Techniques such as microwave-assisted synthesis can accelerate reaction times and improve energy efficiency. nih.govmdpi.com

Renewable Feedstocks: A long-term goal is to move away from petroleum-based starting materials. Research could explore pathways to synthesize precursors to this compound from biomass-derived chemical platforms.

Table 1: Comparison of Synthetic Approaches for Benzonitrile Derivatives

| Parameter | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Solvents | Volatile organic compounds (e.g., DMF, chlorinated solvents) | Water, ionic liquids, supercritical CO₂ nih.govmdpi.com |

| Catalysts | Stoichiometric metal salts, harsh acids | Recyclable heterogeneous catalysts, biocatalysts medcraveonline.commdpi.com |

| Energy Input | Prolonged heating under reflux | Microwave irradiation, ultrasound nih.gov |

| Waste Generation | High E-Factor (kg waste / kg product) | Low E-Factor, high atom economy |

| Safety | Use of toxic and corrosive reagents | Benign reagents, inherently safer processes |

Exploration of Unprecedented Reactivity Patterns and Complex Synthetic Transformations

The unique arrangement of aldehyde, nitrile, and methoxy (B1213986) functional groups on the aromatic ring of this compound offers a rich playground for exploring novel reactivity. Future research will focus on leveraging the electronic interplay between these groups to achieve unprecedented synthetic transformations. The electron-withdrawing nature of the formyl and nitrile groups, contrasted with the electron-donating methoxy group, creates distinct electronic properties that can be exploited.

Emerging research directions include:

Multicomponent Reactions (MCRs): The aldehyde group makes this compound an ideal candidate for MCRs, which allow for the construction of complex molecular architectures in a single step. nih.gov This approach is highly efficient for generating libraries of novel compounds for biological screening. nih.gov

Orthogonal Functional Group Manipulation: Developing selective reactions that target one functional group while leaving the others intact is a key challenge. This would enable the stepwise and controlled elaboration of the molecule into highly complex structures.

Novel Cyclization Strategies: The strategic positioning of the functional groups may facilitate novel intramolecular cyclization reactions to form complex heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products.

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reacting Group(s) | Potential Product Class |

|---|---|---|

| Ugi or Passerini Reaction | Aldehyde, Nitrile (as spectator) | Complex acyclic amides, esters |

| Wittig/Horner-Wadsworth-Emmons | Aldehyde | Substituted styrenes |

| Reductive Amination | Aldehyde | Benzylamines |

| Nucleophilic Aromatic Substitution | Methoxy group (if activated) | Substituted benzonitriles |

| Intramolecular Aldol/Claisen | Aldehyde with another introduced carbonyl | Fused ring systems |

Advanced Applications in Complex Molecule Synthesis and Novel Materials Innovation

As a versatile chemical intermediate, this compound holds significant potential for the synthesis of high-value products. Its utility extends from being a building block for intricate organic molecules to a precursor for innovative materials.

Synthesis of Complex Molecules: The compound can serve as a key fragment in the total synthesis of natural products or as a scaffold for creating active pharmaceutical ingredients (APIs). The combination of functionalities allows for multiple points of diversification.

Novel Materials Innovation: The rigid aromatic core and reactive functional groups make it a candidate for developing new polymers and functional materials. For instance, it could be used to synthesize:

High-performance polymers: Incorporation into polymer backbones could enhance thermal stability and introduce specific functionalities.

Organic electronic materials: The conjugated system and polar groups suggest potential applications in organic light-emitting diodes (OLEDs) or sensors.

Porous organic frameworks (POFs): The aldehyde and nitrile groups can participate in reactions to form stable, porous networks for gas storage or catalysis.

Table 3: Emerging Applications for this compound Derivatives

| Application Area | Role of the Compound | Potential End Product |

|---|---|---|

| Medicinal Chemistry | Core scaffold or intermediate | Biologically active heterocycles, APIs |

| Materials Science | Monomer or cross-linking agent | Thermally stable polymers, covalent organic frameworks |

| Supramolecular Chemistry | Building block with defined geometry | Host-guest systems, molecular sensors |

| Agrochemicals | Precursor for active ingredients | Novel pesticides or herbicides |

Integration of Machine Learning and Artificial Intelligence for Predictive Modeling in Benzonitrile Chemistry

Future integration of AI and ML will likely focus on:

Reaction Prediction and Optimization: AI algorithms can predict the most likely products of a reaction under various conditions, identify potential side products, and suggest optimal catalysts and solvents. chemcopilot.comacs.org This is particularly useful for exploring the complex reactivity of multifunctional molecules.

Retrosynthesis Planning: Computer-aided synthesis planning (CASP) tools powered by AI can propose novel and efficient synthetic routes to this compound and its derivatives, learning from vast databases of chemical reactions. acs.orgengineering.org.cn

Predictive Modeling of Properties: ML models can be trained to predict the physicochemical, biological, and material properties of derivatives of this compound before they are ever synthesized. nih.govnih.gov This allows for the in silico design of molecules with desired characteristics for specific applications, from drug candidates to new materials. nih.govsciencedaily.com

Unlocking New Reactivity: By analyzing vast datasets, ML may identify subtle patterns in reactivity that are not obvious to human chemists, thereby suggesting entirely new types of transformations. scitechdaily.comlabroots.com

Table 4: Role of AI/ML in Advancing Benzonitrile Chemistry

| AI/ML Application | Function | Impact on Research |

|---|---|---|

| Forward Reaction Prediction | Predicts product(s) from reactants and conditions. acs.org | Reduces failed experiments; validates synthetic steps. |

| Computer-Aided Retrosynthesis | Proposes synthetic pathways for a target molecule. acs.org | Accelerates the design of efficient syntheses. |

| Property Prediction | Models ADMET, solubility, material characteristics. nih.gov | Enables virtual screening and rational design of molecules. |

| Condition Recommendation | Suggests optimal solvents, catalysts, and temperatures. acs.org | Improves reaction yields and reduces optimization time. |

Q & A

Q. Table 1: Comparison of Formylation Methods

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack | 65–75 | >95 | Anhydrous DMF, 0–5°C | |

| Directed Metalation | 50–60 | >90 | -78°C, n-BuLi, CO insertion |

Advanced Question: How can regioselectivity challenges during substitution reactions be resolved?

Methodological Answer:

Regioselectivity in benzonitrile derivatives is influenced by electronic and steric factors:

- Electron-Directing Groups : The nitrile group (-CN) is meta-directing, while methoxy (-OCH₃) is ortho/para-directing. Computational modeling (DFT) predicts the dominant reaction site by analyzing charge distribution .

- Protecting Groups : Temporary protection of the nitrile (e.g., as a boronic ester) can redirect reactivity. For example, boron-based intermediates enable Suzuki-Miyaura coupling at specific positions .

- Catalyst Optimization : Palladium catalysts with bulky ligands (e.g., XPhos) enhance selectivity for sterically hindered positions .

Key Data Contradiction :

In -formyl-3-methoxybenzonitrile synthesis shows unexpected para-formylation due to solvent polarity effects (DMF vs. THF). Researchers must validate reaction pathways using LC-MS to detect minor byproducts .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Q. Table 2: Analytical Data from Literature

| Property | Reported Value | Source Compound | Reference |

|---|---|---|---|

| Boiling Point | 318.2°C (extrapolated) | 4-Formyl-3-methoxybenzonitrile | |

| Flash Point | 138.3°C | 4-Formyl-3-methoxybenzonitrile |